1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose
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Description
1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose is a useful research compound. Its molecular formula is C23H28O6 and its molecular weight is 400.471. The purity is usually 95%.
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Scientific Research Applications
Glycosylation and Organic Synthesis
1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose has been involved in studies focusing on glycosylation, an essential process in organic synthesis. This compound has been used in the stereoselective synthesis of β-D-lyxofuranosyl glycosides, a key step in creating various glycoconjugates and oligosaccharides (Dahlhoff, 1990).
X-ray Crystallography and Molecular Structure
Research involving x-ray crystallographic analysis of lyxofuranose derivatives has been conducted to understand their molecular structure. This analysis provides insights into the configuration and conformation of these molecules, which is crucial in designing molecules with specific biological activities (Luger, Yamamoto, & Inokawa, 1982).
Nucleophilic Displacement Reactions
Studies on nucleophilic displacement reactions in carbohydrates involving derivatives of lyxofuranose have been explored. These studies provide valuable information on the reactivity and transformation of carbohydrate molecules under different chemical conditions (Brimacombe, Hunedy, & Tucker, 1968).
Synthesis of Novel Compounds
Research has been conducted on synthesizing novel phosphorus derivatives of sugars, including lyxofuranose derivatives. These compounds have potential applications in various fields, including medicinal chemistry (Venugopal, Reddy, Babu, & Reddy, 2000).
Properties
IUPAC Name |
[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-22(2)27-19-20(26-14-18-11-7-4-8-12-18)23(15-24,29-21(19)28-22)16-25-13-17-9-5-3-6-10-17/h3-12,19-21,24H,13-16H2,1-2H3/t19-,20+,21+,23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBGHWZBQWKVNK-BESBDSHLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(CO)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@@](O[C@@H]2O1)(CO)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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